molecular formula C16H21N3 B1419347 [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine CAS No. 1170047-48-9

[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine

Cat. No.: B1419347
CAS No.: 1170047-48-9
M. Wt: 255.36 g/mol
InChI Key: RHHWRLQMQJQVOW-UHFFFAOYSA-N
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Description

[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine is a structurally complex amine featuring a 3,4-dihydroisoquinoline moiety linked to a 1-methylpyrrole group via an ethylamine backbone. Its synthesis typically involves multi-step reactions, including reductive amination or nucleophilic substitution, as seen in analogous compounds .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-18-9-4-7-15(18)16(11-17)19-10-8-13-5-2-3-6-14(13)12-19/h2-7,9,16H,8,10-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHWRLQMQJQVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CN)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reactions (MCRs) and Cyclization Strategies

Overview:
Multicomponent reactions are highly efficient for constructing complex heterocyclic frameworks like isoquinoline and pyrrole derivatives. These reactions typically involve aldehydes, amines, and phosphonates or other nucleophiles, followed by cyclization steps.

Key Methods:

  • Kabachnik–Fields Reaction:
    This three-component reaction involves aldehydes, amines, and dialkyl phosphonates, followed by Lewis acid-catalyzed cyclizations to form isoquinoline derivatives. For example, acetylenic aldehydes react with amines and dialkyl phosphonates under Lewis acid catalysis to produce isoquinoline-1-phosphonate derivatives, which can be further modified to the target compound.
  • Aminophosphonate Synthesis:
    The reaction of aldehydes with amines and phosphonates under solvent-free conditions or catalyzed by recyclable catalysts yields heterocyclic phosphonates, which serve as intermediates for further functionalization.

Research Findings:

  • Wu et al. demonstrated that Lewis acid catalyzed cyclizations of acetylenic aldehydes with amines and phosphonates efficiently produce dihydroisoquinoline derivatives, which are precursors to the target compound.

Pictet-Spengler and Bischler-Napieralski Reactions

Overview:
Classical cyclization reactions such as Pictet-Spengler and Bischler-Napieralski are frequently employed to synthesize isoquinoline frameworks from suitable precursors.

Methodology:

  • Pictet-Spengler Reaction:
    Condensation of β-phenylethylamines with aldehydes or ketones under acidic conditions yields tetrahydroisoquinolines, which can be oxidized or reduced to the dihydroisoquinoline core.
  • Bischler-Napieralski Reaction:
    Cyclization of N-aryl-β-aminoketones using phosphoryl chloride or polyphosphoric acid produces dihydroisoquinolines, which can be further functionalized.

Application:
These reactions are often used to generate the isoquinoline core, which can then be functionalized with pyrrole derivatives via nucleophilic substitution or coupling reactions.

Sequential Functionalization of Heterocyclic Intermediates

Approach:

  • After constructing the isoquinoline core, subsequent steps involve attaching the pyrrolidine or pyrrole moieties through nucleophilic substitution, reductive amination, or cross-coupling reactions.
  • For example, the use of reductive amination of aldehyde intermediates with methylpyrrol-2-yl derivatives under catalytic hydrogenation conditions.

Research Data:

  • The synthesis of related compounds involves the reaction of heterocyclic aldehydes with amines, followed by reduction or alkylation to introduce the methylpyrrol group.

Catalytic and Reflux Conditions for Cyclization and Functionalization

Methodology Catalysts Conditions Yield/Notes
Lewis acid catalysis (e.g., Fe3O4-supported phosphotungstic acid) Fe3O4 nanoparticles 80°C, solvent-free Yields from 80-98% depending on substrate
Acid-mediated cyclization Phosphoryl chloride or polyphosphoric acid Reflux, 45-60°C Efficient formation of dihydroisoquinoline derivatives
Microwave-assisted synthesis Microwave irradiation 90°C, short times Increased yields and reduced reaction times

Notes on Synthesis and Optimization

  • Choice of Precursors:
    Aromatic aldehydes and amines with suitable substituents facilitate regioselective cyclization.

  • Reaction Conditions:
    Mild conditions with catalytic systems improve yields and selectivity, especially under solvent-free or microwave-assisted conditions.

  • Purification:
    Chromatography on silica gel using ethyl acetate/petroleum ether mixtures is commonly employed for purification.

Summary of Research Findings

Reference Key Findings Relevance to Preparation
Wu et al. (2016) Lewis acid catalyzed cyclizations of acetylenic aldehydes with amines and phosphonates Efficient route to heterocyclic core intermediates
LibreTexts (Preparation of Amines) Methods for amine synthesis from halogenoalkanes and nitriles Useful for introducing amino groups in intermediates
RSC (Supporting Information) Reductive amination and cyclization techniques Demonstrates practical synthetic routes for complex amines

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the isoquinoline and pyrrole rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the double bonds within the heterocyclic rings. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products

    Oxidation: N-oxides of the isoquinoline and pyrrole rings.

    Reduction: Reduced forms of the heterocyclic rings.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

The structural characteristics of this compound suggest potential pharmacological properties. Compounds with similar structures have been studied for various biological activities:

  • Antioxidant Activity : Derivatives of isoquinoline are known for their ability to scavenge free radicals, which can help in preventing oxidative stress-related diseases.
  • Cytotoxic Effects : Some isoquinoline derivatives have demonstrated cytotoxicity against specific cancer cell lines, indicating potential applications in cancer therapy.
  • Neuroprotective Effects : Isoquinoline derivatives are often explored for their neuroprotective properties, relevant in the context of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenging free radicals; preventing oxidative stress
CytotoxicInducing cell death in cancer cell lines
NeuroprotectiveProtecting neurons from degeneration; potential treatment for neurodegenerative diseases

Synthesis and Organic Chemistry Applications

The compound serves as a versatile building block in organic synthesis. Its multi-step synthesis typically involves various reactions that can lead to the formation of complex organic molecules.

Synthetic Pathways

Common methods for synthesizing this compound include:

  • Reactions involving heterocyclic formation : Utilizing the isoquinoline and pyrrole structures to create diverse derivatives.
  • Modified Strecker reactions : Employed to synthesize similar compounds with specific structural modifications.

Case Study 1: Neuroprotective Properties

A study focusing on the neuroprotective effects of isoquinoline derivatives demonstrated that compounds similar to [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine could inhibit neuronal apoptosis in vitro. The results indicated a significant reduction in cell death when exposed to neurotoxic agents, suggesting therapeutic potential for neurodegenerative conditions.

Case Study 2: Anticancer Activity

Research conducted on a series of isoquinoline derivatives revealed that certain compounds exhibited selective cytotoxicity against breast cancer cell lines. The findings indicated that modifications to the molecular structure could enhance efficacy, highlighting the importance of structure-activity relationship studies in drug development.

Mechanism of Action

The mechanism by which [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine exerts its effects is largely dependent on its interaction with molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. The isoquinoline moiety is known to interact with dopamine receptors, while the pyrrole ring can engage in hydrogen bonding and π-π interactions with various biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness arises from its dual heterocyclic system (dihydroisoquinoline and 1-methylpyrrole) and ethylamine linker. Below is a comparative analysis with key analogs:

Compound Key Structural Differences Synthetic Yield Biological Relevance Reference
[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine Replaces 1-methylpyrrole with a furan ring. N/A Potential modulation of electronic properties due to furan’s lower basicity vs. pyrrole.
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-ethylthiophene-2-sulfonamide Adds a sulfonamide group at the amine terminus. N/A Enhanced solubility and potential for enzyme inhibition (e.g., kinase targets).
1-(2-(Dimethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine (Compound 24) Replaces dihydroisoquinoline with tetrahydroquinoline and dimethylamino group. 72.9% Demonstrated activity in CNS-targeted studies; higher basicity may improve bioavailability.
1-(2-(Diethylamino)ethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-6-amine (Compound 48) Fluorine substitution at position 8 and diethylamino group. 89% Fluorine enhances metabolic stability; diethylamino group may alter receptor affinity.

Key Findings

Dihydroisoquinoline’s partial saturation may reduce planarity compared to fully aromatic isoquinoline, affecting binding to flat binding pockets .

Synthetic Accessibility: Analogs with dimethylamino or diethylamino groups (e.g., Compound 24, 48) achieve higher yields (72–89%) via reductive amination, suggesting that the target compound’s synthesis could benefit from similar optimized conditions . Sulfonamide derivatives (e.g., CAS 1049389-79-8) require additional coupling steps, which may lower overall yields .

Biological Implications: Compounds with tetrahydroquinoline cores (e.g., Compound 24) show promise in CNS applications due to improved blood-brain barrier penetration . Fluorinated analogs (e.g., Compound 48) highlight the role of halogenation in modulating pharmacokinetics, a strategy applicable to the target compound .

Biological Activity

The compound [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H21NC_{16}H_{21}N, and it features a complex structure combining elements from isoquinoline and pyrrole derivatives. The presence of these heterocycles suggests potential interactions with various biological targets.

Pharmacological Effects

  • Anticancer Activity :
    • Research indicates that compounds related to isoquinoline derivatives exhibit significant anticancer properties. For example, certain isoquinoline-based compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanisms often involve the modulation of signaling pathways such as NF-κB and apoptosis-related proteins like Bcl-2 and Bax .
  • Neuroprotective Effects :
    • Isoquinoline derivatives have been noted for their neuroprotective effects, potentially through the inhibition of neuroinflammation and oxidative stress. This suggests a possible application in neurodegenerative diseases .
  • Antimicrobial Properties :
    • Some studies have reported antimicrobial activity associated with isoquinoline structures, indicating potential use in treating infections caused by resistant strains of bacteria .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several possible pathways include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in tumor progression, including matrix metalloproteinases (MMPs) .
  • Cell Cycle Arrest : Evidence suggests that certain isoquinoline derivatives can induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to reduced proliferation of cancer cells .

Study 1: Anticancer Efficacy

A study examined the effects of a structurally similar isoquinoline compound on breast cancer cell lines. The compound induced apoptosis in a dose-dependent manner, significantly reducing cell viability at concentrations above 10 µM. Further analysis revealed activation of caspase pathways and downregulation of anti-apoptotic proteins .

Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, administration of an isoquinoline derivative demonstrated significant neuroprotective effects against induced oxidative stress. Behavioral assessments indicated improved cognitive function alongside reduced markers of inflammation in brain tissue .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis; inhibits tumor growth
NeuroprotectionReduces oxidative stress; improves cognitive function
AntimicrobialEffective against resistant bacterial strains

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine and structurally related compounds?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or reductive amination. For example, compounds with a 3,4-dihydroisoquinoline core can be synthesized via alkylation of secondary amines with chlorinated intermediates under basic conditions (e.g., NaH in DMF), followed by reduction and coupling with heterocyclic reagents like thiophene thioimidates . Key steps include optimizing reaction temperature (e.g., 60°C for displacement reactions) and using catalytic KI to enhance yields (52–82% reported) .

Q. How are NMR and mass spectrometry (MS) used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Signals for aromatic protons (e.g., δ 6.48–6.41 ppm for pyrrole and isoquinoline moieties) and aliphatic protons (e.g., δ 3.29–1.42 ppm for methylene/methyl groups) confirm substitution patterns .
  • MS (ESI) : Molecular ion peaks (e.g., m/z 260.2 [M+1]) validate molecular weight. Fragmentation patterns help identify functional groups like the dimethylamino or pyrrolidine substituents .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • GHS Classification : Acute toxicity via inhalation, skin contact, or ingestion (Category 4). Use fume hoods, nitrile gloves, and eye protection .
  • Spill Management : Absorb with sand/vermiculite and dispose via hazardous waste protocols. Avoid aqueous release due to environmental toxicity risks .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Acetonitrile/water mixtures improve nucleophilic displacement efficiency for amine intermediates .
  • Catalysts : KI (10 mol%) accelerates chloride displacement in dimethylamine/pyrrolidine reactions .
  • Temperature Control : Maintaining 60°C during substitution reactions minimizes side products (e.g., over-alkylation) .

Q. What strategies resolve contradictory biological activity data for analogs of this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methylpyrrole vs. piperidine groups) on receptor binding or antimicrobial activity . For example, replacing dimethylamino with morpholino groups increased antifungal potency in related quinazoline derivatives .

Q. How can molecular docking predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Target Selection : Use receptors with known crystal structures (e.g., androgen receptor [AR] or microbial enzymes).
  • Software Tools : AutoDock Vina or Schrödinger Suite for docking simulations. Key interactions (e.g., hydrogen bonds with LEU704 or hydrophobic contacts with GLY708 in AR) correlate with experimental IC50 values .
  • Validation : Compare docking scores (e.g., −7.0 kcal/mol) with in vitro activity data to refine computational models .

Q. What analytical techniques characterize hygroscopic or unstable derivatives of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify moisture absorption under controlled humidity.
  • Low-Temperature NMR : Acquire spectra at −40°C to stabilize reactive intermediates (e.g., imine derivatives) .
  • HPLC-PDA : Monitor degradation products using C18 columns and UV detection at 254 nm .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine
Reactant of Route 2
[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine

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